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Introduction
AZD0328 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a

key target in the development of therapeutics for cognitive deficits associated with

schizophrenia.[1][2][3] Preclinical studies in various animal models have demonstrated the

potential of AZD0328 to enhance cognitive function and modulate dopamine release,

suggesting its therapeutic utility for treating the cognitive and potentially negative symptoms of

schizophrenia.[3][4][5] This document provides a detailed overview of the application of

AZD0328 in relevant animal models, including quantitative data summaries and experimental

protocols.

Mechanism of Action
AZD0328 acts as a partial agonist at the α7 nAChR.[1][3][5] Activation of these receptors,

located on presynaptic and postsynaptic sites on inhibitory interneurons in brain regions like

the hippocampus and prefrontal cortex, is crucial for modulating neurotransmitter release and

neuronal signaling.[6] The therapeutic hypothesis for schizophrenia posits that by activating α7

nAChRs, AZD0328 can enhance cortical dopamine release and improve cognitive processes

such as learning and attention.[3][5] Interestingly, low doses of AZD0328 have been shown to

increase α7 nAChR expression, which may contribute to its cognitive-enhancing effects.[1]
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Data Presentation
Table 1: Effects of AZD0328 on Cognitive Function in
Rodent Models
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Animal
Model

Behavioral
Test

Dose Range
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

C57BL Mice
Novel Object

Recognition

0.00178 -

1.78

Subcutaneou

s

Significant

improvement

in novel

object

recognition

across a

broad dose

range. The

effect was

absent in α7

knockout

mice.

[3][5]

C57BL Mice
Novel Object

Recognition
0.00178

Subcutaneou

s

A single dose

administered

4, 24, and 48

hours prior to

testing

significantly

improved

cognition.

[1]

Sprague-

Dawley Rats

Operant

Conditioning

(Delayed

Reinforceme

nt)

0.003 Oral Dose-

dependent

enhancement

of the

acquisition of

operant

responding,

with a plateau

effect at this

dose. This

effect was

blocked by

the α7

antagonist

[2][3]
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methyllycaco

nitine.

Table 2: Neurochemical and Receptor Binding Effects of
AZD0328 in Rodents
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Animal
Model

Assay
Dose Range
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

Sprague-

Dawley Rats

In Vivo

Microdialysis
0.00178 Not Specified

Increased

extracellular

dopamine in

the prefrontal

cortex, with a

maximal

effect at the

lowest dose.

Peak levels

were reached

2 hours post-

dosing.

[3][5]

Sprague-

Dawley Rats

In Vivo

Electrophysio

logy

0.00138 Not Specified

Increased

firing of

putative

dopamine

neurons in

the ventral

tegmental

area (VTA).

[3][5]

Sprague-

Dawley Rats

In Vivo

Receptor

Binding

([³H]AZ11637

326)

0.0001 - 3 Not Specified

Low doses

(0.0001

mg/kg)

increased

receptor

binding, while

higher doses

(0.001-3

mg/kg)

produced a

dose-

dependent

reduction.

[1]
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Sprague-

Dawley Rats

Ex Vivo

Receptor

Binding

([(¹²⁵)I]-α-

bungarotoxin)

Not Specified Not Specified

A significant

increase in

receptor

number

(Bmax) in the

frontal cortex

and

hippocampus

2 hours post-

administratio

n, with no

change in

affinity (Kd).

This effect on

receptor

number was

long-lasting

(2-48 hours).

[1]

Table 3: Effects of AZD0328 in Non-Human Primates
Animal
Model

Behavioral
Test

Dose
(mg/kg)

Administrat
ion Route

Key
Findings

Reference

Rhesus

Monkeys

Spatial

Working

Memory

>0.001 Oral

Enhanced

spatial

working

memory at

doses above

0.001 mg/kg.

[2]

Experimental Protocols
Phencyclidine (PCP)-Induced Schizophrenia Model
The phencyclidine (PCP) model is a widely used pharmacological model of schizophrenia as it

induces both positive and negative symptoms, as well as cognitive deficits in rodents.[7][8][9]

[10][11]
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Objective: To assess the efficacy of AZD0328 in reversing PCP-induced cognitive deficits.

Materials:

Male C57BL/6 mice or Sprague-Dawley rats

Phencyclidine (PCP) hydrochloride

AZD0328

Saline solution (0.9% NaCl)

Behavioral testing apparatus (e.g., open field for novel object recognition)

Procedure:

Animal Habituation: Acclimate animals to the housing and testing environment for at least

one week prior to the experiment.

PCP Administration: Administer PCP to induce schizophrenia-like cognitive deficits. The

specific dose and administration schedule can vary, but a common approach is repeated

administration (e.g., 5-10 mg/kg, intraperitoneally, once or twice daily for 7-14 days).[9]

Washout Period: Allow for a washout period following the final PCP injection (e.g., 24-72

hours) before behavioral testing.

AZD0328 Administration: Administer AZD0328 or vehicle control subcutaneously or orally at

the desired dose (refer to Table 1 for effective dose ranges).[1][3]

Behavioral Testing: Conduct behavioral tests to assess cognitive function. The novel object

recognition test is a commonly used paradigm.[3][5]

Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of AZD0328 on recognition memory.

Procedure:
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Habituation: Individually habituate each animal to the testing arena (an open field box) for a

set period (e.g., 5-10 minutes) for 2-3 days.

Acquisition Phase (T1): Place the animal in the arena containing two identical objects. Allow

the animal to explore the objects for a defined period (e.g., 5-10 minutes).

Inter-trial Interval: Return the animal to its home cage for a specific delay period (e.g., 1 hour

to 48 hours).

Test Phase (T2): Place the animal back into the arena, where one of the original objects has

been replaced with a novel object.

Data Analysis: Record the time spent exploring each object during the test phase. A

discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring

familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizations

Presynaptic Terminal Postsynaptic Neuron

AZD0328 α7 nAChR
Binds to & Activates

Ca²⁺ Influx
Induces

Dopamine Release
Triggers

Dopamine ReceptorActivates Improved Cognitive Function
Leads to

Click to download full resolution via product page

Caption: Proposed signaling pathway of AZD0328.
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Caption: Experimental workflow for the NOR test.
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Neurochemical & Receptor Binding Studies Behavioral Studies

Hypothesis:
AZD0328 improves cognition via α7 nAChR agonism
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Increased α7 nAChR Expression/Binding at Low Doses

Investigates Target Engagement

Novel Object Recognition:
Improved Recognition Memory

Tests Cognitive Domain

Operant Conditioning:
Enhanced Learning

Tests Cognitive Domain

Conclusion:
AZD0328 shows pro-cognitive effects in animal models of schizophrenia, supporting the therapeutic potential of α7 nAChR agonism.

Provides Mechanistic Support Provides Mechanistic Support Provides Behavioral Evidence Provides Behavioral Evidence

Click to download full resolution via product page

Caption: Logical relationships between experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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